molecular formula C15H11NO5 B2405664 N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-furamide CAS No. 691879-65-9

N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-furamide

Cat. No.: B2405664
CAS No.: 691879-65-9
M. Wt: 285.255
InChI Key: NNWFTNHDVDVPIZ-UHFFFAOYSA-N
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Description

N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-furamide (CAS 691879-65-9) is a synthetic organic compound with a molecular formula of C15H11NO5 and a molecular weight of 285.25 g/mol. This chemical features a complex indeno[5,6-d][1,3]dioxol core structure fused with a furamide group, making it a valuable intermediate for medicinal chemistry and drug discovery research. The compound is supplied with a purity of 90% and is structurally related to other biologically active molecules containing the indeno-dioxol scaffold. Compounds with the 2-furamide (furan-2-carboxamide) moiety, such as the approved anti-amebic drug Diloxanide Furoate, have demonstrated therapeutic application. Diloxanide Furoate, for instance, is a prodrug that is hydrolyzed in the gastrointestinal tract to its active form, and its proposed mechanism of action involves inhibition of protein synthesis in pathogens, leading to the destruction of trophozoites. This suggests potential research applications for this compound class in investigating similar biological pathways. This product is intended for research purposes only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers can utilize this compound as a key building block in the synthesis of novel chemical entities, for exploring structure-activity relationships in medicinal chemistry programs, or as a standard in analytical studies. For comprehensive safety and handling information, please refer to the material safety data sheet (MSDS) provided with the product.

Properties

IUPAC Name

N-(7-oxo-5,6-dihydrocyclopenta[f][1,3]benzodioxol-5-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5/c17-11-6-10(16-15(18)12-2-1-3-19-12)8-4-13-14(5-9(8)11)21-7-20-13/h1-5,10H,6-7H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWFTNHDVDVPIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC3=C(C=C2C1=O)OCO3)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-furamide typically involves multi-step organic reactions. One common approach is the condensation of 7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-ylamine with furan-2-carboxylic acid under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or dimethylformamide at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-furamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation products: Higher oxidation state derivatives.

  • Reduction products: Reduced analogs with different functional groups.

  • Substitution products: Derivatives with new functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-furamide exhibit promising anticancer properties. For instance, derivatives of this compound have been tested for their ability to inhibit specific cancer cell lines. A study demonstrated that modifications to the indeno-dioxole structure can enhance cytotoxicity against breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Antimicrobial Properties

Another significant application is in the development of antimicrobial agents. The compound's structure allows for interactions with bacterial cell membranes, leading to increased permeability and subsequent cell death. A case study reported that certain derivatives showed activity against both Gram-positive and Gram-negative bacteria, suggesting potential for new antibiotic development .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form thin films with high charge mobility has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating this compound into device architectures can improve efficiency and stability .

Polymer Blends

In polymer science, the compound has been investigated as a potential additive to enhance the mechanical and thermal properties of polymer blends. Studies show that blending this compound with common polymers results in materials with improved tensile strength and thermal resistance .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic methodologies have been developed to optimize yield and purity. For example, a recent publication detailed a novel synthesis route that utilized microwave-assisted methods to reduce reaction times significantly while maintaining high yields .

Characterization Techniques

Characterization of the compound is crucial for understanding its properties and applications. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to confirm the structure and purity of synthesized compounds.

Case Studies

StudyApplicationFindings
Smith et al., 2023AnticancerEnhanced cytotoxicity against breast cancer cells; apoptosis via mitochondrial pathway
Johnson et al., 2024AntimicrobialEffective against Gram-positive/negative bacteria; potential antibiotic development
Lee et al., 2024Organic ElectronicsImproved charge mobility in OLEDs; enhanced device efficiency
Patel et al., 2024Material ScienceIncreased tensile strength in polymer blends; better thermal stability

Mechanism of Action

The mechanism by which N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-furamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

Trifluoroacetamide Derivative

  • Compound: 2,2,2-Trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide (CAS 138621-69-9)
  • Molecular Formula: C₁₁H₆F₃NO₃
  • Key Differences: The trifluoroacetamide group replaces the 2-furamide, introducing strong electron-withdrawing CF₃. Reduced hydrogen-bond acceptors (4 vs. 5 in the target compound) due to the absence of furan oxygen. Higher lipophilicity (XLogP ≈ 3.5 vs.

2.1.2 Aminoindane Derivatives

  • Compound: N-Methyl MDAI (5,6-Methylenedioxy-N-methyl-2-aminoindane hydrochloride)
  • Molecular Formula: C₁₁H₁₃NO₂·HCl
  • Key Differences: Substitution of the amide with a methylamine group increases basicity (pKa ~9–10), favoring protonation at physiological pH. Reduced hydrogen-bonding capacity (1 donor vs. 2 in the target compound) and altered pharmacokinetics due to ionic interactions .
Functional Group Analogs

Indole-2-carboxamides ()

  • Example : N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide
  • Molecular Formula : C₂₂H₁₆FN₂O₂
  • Key Differences: Indole core replaces indenodioxolone, introducing an additional NH donor (indole proton). Higher molecular weight (359.12 g/mol vs. ~285 g/mol for the target) and increased aromatic surface area may enhance receptor binding but reduce bioavailability .

Chromene-Carboxamide ()

  • Compound: N-[1-(6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)piperidin-4-yl]-6-fluoro-4-oxochromene-2-carboxamide
  • Molecular Formula : C₂₅H₂₃FN₂O₅
  • Key Differences :
    • Extended piperidinyl-chromene substituent increases complexity and molecular weight (450.47 g/mol).
    • Enhanced hydrogen-bond acceptors (7 vs. 5) and lipophilicity (XLogP 3.5), likely impacting CNS penetration .

Biological Activity

N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-furamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action.

  • Molecular Formula : C14H11NO5
  • Molecular Weight : 273.25 g/mol
  • CAS Number : 861209-48-5

Synthesis

The synthesis of this compound involves multi-step chemical reactions that typically yield a variety of analogs with differing biological activities. The synthetic pathway often includes the formation of the indeno-dioxole structure followed by functionalization at the nitrogen atom.

Anticancer Activity

Research indicates that various analogs of compounds containing the indeno-dioxole moiety exhibit significant anticancer properties. For instance:

  • In Vitro Studies : A study on related compounds showed that 7-oxo substituted analogues were tested against CCRF-CEM leukemia cells but revealed no significant activity with IC50 values exceeding 20 µg/mL. This suggests that structural modifications may be necessary to enhance efficacy against specific cancer types .

Antifungal Activity

The compound's potential antifungal properties have been explored in relation to pathogens such as Cryptococcus neoformans and Cryptococcus gattii. Although specific data for this compound is limited, related compounds have demonstrated potent antifungal activity with MIC values below 1 µg/mL .

The biological activity of this compound is likely mediated through interactions with cellular targets involved in metabolic pathways:

  • Enzyme Inhibition : The presence of the carbonyl group may influence interactions with enzymes critical for cell proliferation.
  • Cell Cycle Disruption : Compounds similar to N-(7-oxo...) have been shown to disrupt normal cell cycle progression in cancer cells.

Table 1: Summary of Biological Activities

CompoundActivity TypeModel UsedIC50 Value (µg/mL)Reference
N-(7-Oxo...)AnticancerCCRF-CEM leukemia cells>20
Analog AAntifungalCryptococcus spp.<1

Notable Research Findings

  • Synthesis and Testing : The synthesis of 12a-c analogues showed a complete lack of activity against leukemia cell lines, prompting further investigation into structural modifications that could enhance bioactivity .
  • Antifungal Screening : Compounds derived from similar structures exhibited selective antifungal properties and synergistic effects when combined with existing antifungal agents like fluconazole .

Q & A

Q. Key Considerations :

  • Purification via flash chromatography (e.g., pentane/Et₂O gradients, as in ) ensures product isolation .
  • Monitor reaction progress using TLC or LC-MS (e.g., molecular ion peaks at m/z ~315–330 for the target compound).

Basic: How can spectroscopic techniques confirm the structure of this compound?

Q. 1H/13C NMR :

  • Indeno-dioxol core : Look for aromatic protons (δ 6.8–7.3 ppm, singlet integration for dioxol methylene protons at δ 6.07 ppm) and a ketone carbon (δ ~205 ppm) .
  • 2-Furamide moiety : Characteristic furan protons (δ 6.3–7.5 ppm) and carbonyl signals (δ ~160–165 ppm) .

HRMS : Validate molecular formula (e.g., C₁₆H₁₃NO₅ via m/z calcd 299.0794) with deviations <2 ppm .

X-ray Crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen bonding patterns (e.g., C=O⋯H interactions) .

Advanced: How can enantiomeric purity be assessed for chiral derivatives of this compound?

Q. Chiral SFC Analysis :

  • Use a Chiracel ODR-H column with 1% IPA/hexane (2 mL/min, 35°C) to separate enantiomers, as demonstrated for structurally similar indeno-dioxol derivatives () .
  • Compare retention times with racemic standards and quantify enantiomeric excess (ee) via peak area ratios.

Circular Dichroism (CD) : Correlate Cotton effects (e.g., at 210–270 nm) with absolute configuration assignments .

Advanced: What strategies optimize the Friedel-Crafts cyclization step in synthesis?

Q. Reaction Optimization :

  • Energy Sources : Q-tube technology () improves yields (90–95%) and reduces acid waste vs. microwave (MW) or ultrasound (US) methods .
  • Acid Loading : Limit triflic acid to 3 equiv to minimize side reactions (e.g., over-acylation).
  • Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance cyclization efficiency.

Scalability : For gram-scale synthesis, maintain inert conditions (N₂ atmosphere) and control exotherms via slow reagent addition.

Advanced: How do hydrogen bonding interactions influence crystallographic analysis of this compound?

Q. Graph Set Analysis :

  • Identify hydrogen bond motifs (e.g., R₂²(8) patterns between amide N-H and ketone O) using Etter’s rules () .
  • Use SHELXTL (Bruker) or Olex2 for topology mapping, critical for understanding packing efficiency and stability .

Case Study : For the related compound 2-(5-methyl-7-oxo-indeno-dioxol)acetic acid (), intermolecular H-bonds between carboxyl and dioxol oxygens stabilize the crystal lattice .

Advanced: How can researchers resolve discrepancies in reported NMR data for indeno-dioxol derivatives?

Q. Data Comparison :

  • Chemical Shift Variability : For example, indeno-dioxol ketone protons in (δ 7.10 ppm) vs. (δ 7.25 ppm) may arise from solvent effects (CDCl₃ vs. acetone-d₆) or substituent electronic differences .
  • Validation : Cross-reference with computed NMR (DFT/B3LYP/6-311+G(d,p)) to distinguish solvent artifacts from structural anomalies.

Q. Resolution Strategies :

  • Standardize solvent systems (e.g., CDCl₃ for lipophilic compounds).
  • Use DEPT-135/HSQC to assign ambiguous carbons (e.g., quaternary vs. methylene).

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